molecular formula C7H6N2OS B2484268 4-(5-Methylfur-2-yl)-1,2,3-thiadiazole CAS No. 223265-36-9

4-(5-Methylfur-2-yl)-1,2,3-thiadiazole

Cat. No.: B2484268
CAS No.: 223265-36-9
M. Wt: 166.2
InChI Key: RNYUVZNMGFXCGD-UHFFFAOYSA-N
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Description

4-(5-Methylfur-2-yl)-1,2,3-thiadiazole is a high-purity heterocyclic compound designed for advanced pharmaceutical and agrochemical research. The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities due to its unique electronic properties and its ability to serve as a hydrogen-binding domain and a two-electron donor system in interactions with biological targets . This particular derivative incorporates a 5-methylfuran moiety, a structural feature known to influence the compound's physicochemical properties and bioactivity. Preliminary research on structurally related 1,2,3-thiadiazole analogues indicates significant potential for this compound in anticancer investigations. Studies have shown that similar compounds exhibit promising in vitro activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . The mechanism of action for such compounds may involve the inhibition of key enzymes like dihydrofolate reductase (DHFR), which is a established target for anticancer therapy, as supported by molecular docking studies . Furthermore, the 1,2,3-thiadiazole core is found in compounds with notable antimicrobial, antifungal, and antiviral activities, making this compound a valuable candidate for developing new anti-infective agents . Its properties also suggest potential application as a plant activator in agrochemical research, as some thiadiazole derivatives are known to regulate plant senescence and induce systemic acquired resistance . The presence of the sulfur atom in the thiadiazole ring enhances lipophilicity, which can improve pharmacokinetic properties such as membrane permeability . This compound is intended for research purposes only, specifically for use in bioactivity screening, mechanism of action studies, and as a key intermediate in the synthesis of more complex molecules for drug discovery and development programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methylfuran-2-yl)thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-5-2-3-7(10-5)6-4-11-9-8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYUVZNMGFXCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 5 Methylfur 2 Yl 1,2,3 Thiadiazole and Analogues

Established Approaches for 1,2,3-Thiadiazole (B1210528) Ring Construction

The foundational methods for synthesizing the 1,2,3-thiadiazole core have been known for decades and continue to be the basis for many synthetic routes. These include the Hurd-Mori reaction, the Wolff synthesis, and the Pechmann and Nold synthesis.

Hurd-Mori Reaction and Its Modern Refinements

The Hurd-Mori reaction is a versatile and widely employed method for the synthesis of 1,2,3-thiadiazoles. wikipedia.orgisres.org This reaction has been successfully applied to the synthesis of analogues of the target compound, such as 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-3-carboxamides. researchgate.net The core of this methodology involves the cyclization of hydrazones bearing an α-methylene group with thionyl chloride. wikipedia.orgarkat-usa.org

The classical Hurd-Mori synthesis involves the reaction of N-acyl or N-sulfonyl hydrazones with thionyl chloride (SOCl₂) to yield the corresponding 1,2,3-thiadiazole. wikipedia.orgarkat-usa.org For the synthesis of furan-containing 1,2,3-thiadiazoles, the starting material is typically a hydrazone derived from an acetylfuran derivative. For instance, the carboethoxyhydrazones of 5-acetyl-2-methylfuran-3-carboxamides undergo cyclization upon treatment with thionyl chloride to form the desired 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamides. researchgate.net

The general reaction pathway is believed to proceed through the formation of an intermediate N-chloro-N-sulfinylhydrazone, which then undergoes intramolecular cyclization with the elimination of hydrogen chloride and sulfur dioxide to form the stable 1,2,3-thiadiazole ring.

Table 1: Synthesis of 5-(1,2,3-Thiadiazol-4-yl)-2-methylfuran-3-carboxamide Analogues via Hurd-Mori Reaction researchgate.net

Starting Material (Carboethoxyhydrazone of)Product
5-Acetyl-2-methylfuran-3-carboxamide5-(1,2,3-Thiadiazol-4-yl)-2-methylfuran-3-carboxamide
Esters of (2-Methyl-3-furoyl)prolineCorresponding 5-(1,2,3-thiadiazol-4-yl) derivatives

Note: Specific yield data for these reactions were not provided in the source material.

In recent years, modifications to the Hurd-Mori reaction have been developed to improve its efficiency and environmental footprint. One significant advancement is the development of metal-free catalytic systems. A notable example is the use of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst for the reaction between N-tosylhydrazones and elemental sulfur. organic-chemistry.orgmdpi.com This approach provides a practical and facile route to 4-substituted-1,2,3-thiadiazoles and is considered an improvement over the traditional Hurd-Mori protocol. organic-chemistry.org The reaction proceeds under mild conditions and avoids the use of stoichiometric and often harsh reagents like thionyl chloride. While specific application to 4-(5-Methylfur-2-yl)-1,2,3-thiadiazole has not been detailed, the broad substrate scope of this method suggests its potential applicability. researchgate.net

FeatureDescription
CatalystTetrabutylammonium iodide (TBAI)
ReactantsN-tosylhydrazone, Elemental Sulfur
ConditionsMetal-free
AdvantagesMilder conditions, avoidance of thionyl chloride

Ionic liquids (ILs) have emerged as green and efficient reaction media for a variety of organic transformations, including the synthesis of heterocyclic compounds. sci-hub.sechim.itrsc.org In the context of the Hurd-Mori reaction, ionic liquids can serve as both the solvent and a promoter of the reaction. Research has demonstrated that reacting ketones or diketones with an ionic liquid-supported sulfonyl hydrazine, followed by treatment with thionyl chloride, can produce substituted 1,2,3-thiadiazoles in excellent yields (80–91%). mdpi.com The use of ionic liquids can facilitate product separation and catalyst recycling, contributing to a more sustainable synthetic process. Although a specific synthesis of this compound using this method has not been reported, the general applicability of ionic liquids in the synthesis of 1,2,3-thiadiazoles suggests it as a viable and advantageous approach. mdpi.com

Wolff Synthesis from Diazo Ketones

The Wolff synthesis represents another classical approach to the 1,2,3-thiadiazole ring system. isres.org This method involves the reaction of α-diazo ketones with a thionating agent, such as ammonium (B1175870) hydrosulfide (B80085) or Lawesson's reagent. thieme-connect.de The reaction is believed to proceed through an α-diazothiocarbonyl intermediate, which then undergoes cyclization to form the 1,2,3-thiadiazole. While this method is one of the earliest for forming this heterocyclic ring, its application often depends on the accessibility of the corresponding diazo ketone precursors. thieme-connect.deresearchgate.net The synthesis of this compound via this route would necessitate the preparation of the corresponding diazo ketone derived from a 5-methyl-2-furyl ketone.

Pechmann and Nold Synthesis Involving Isothiocyanates and Diazo Compounds

The Pechmann and Nold synthesis is a 1,3-dipolar cycloaddition reaction between a diazo compound and an isothiocyanate to form a 1,2,3-thiadiazole derivative. isres.orgthieme-connect.de This method, first reported in 1896, typically yields 5-amino-1,2,3-thiadiazoles. thieme-connect.de For example, the reaction of diazomethane (B1218177) with phenyl isothiocyanate produces N-phenyl-1,2,3-thiadiazol-5-amine as the sole product. The scope of this reaction can be somewhat limited, as not all isothiocyanates react readily with diazoalkanes at room temperature. thieme-connect.de The synthesis of a this compound derivative using this method would require a suitably substituted diazo compound and a furyl isothiocyanate, which may present synthetic challenges.

Oxidative Cyclization of Hydrazones and Related Precursors

A well-established and versatile method for the synthesis of 1,2,3-thiadiazoles is the oxidative cyclization of α-methylene ketone hydrazones, famously known as the Hurd-Mori reaction. wikipedia.orgisres.org This reaction typically involves the treatment of an N-acyl or N-tosyl hydrazone with thionyl chloride (SOCl₂), which acts as both the sulfur source and the cyclizing agent.

The synthesis of furan-substituted 1,2,3-thiadiazoles has been successfully achieved using this protocol. For instance, the cyclization of carbethoxyhydrazones derived from acetyl derivatives of furan-2-carboxylic acid and 3-(2-furyl)-acrylic acid under Hurd-Mori conditions yields the corresponding 5-(1,2,3-thiadiazol-4-yl)furan derivatives. researchgate.net This demonstrates the robustness of the furylthiadiazole fragment under these reaction conditions. researchgate.net

Similarly, 5-acetyl-2-methylfuran-3-carboxamides can be converted to their carboethoxyhydrazones, which then undergo cyclization with thionyl chloride to furnish 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-3-carboxamides. researchgate.netpleiades.online The reaction proceeds efficiently, and in cases where chiral precursors like (2-methyl-3-furoyl)proline esters are used, the optical activity is retained throughout the transformation. researchgate.netpleiades.online

The general mechanism of the Hurd-Mori reaction involves the initial reaction of the hydrazone with thionyl chloride to form a chlorosulfinyl intermediate, which then undergoes cyclization and subsequent elimination to form the stable aromatic 1,2,3-thiadiazole ring. The choice of the starting ketone with an adjacent methylene (B1212753) group is crucial for the success of this reaction.

PrecursorReagentProductYield (%)Reference
Carbethoxyhydrazone of ethyl 4-acetyl-5-methylfuran-2-carboxylateSOCl₂Ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylateNot Specified researchgate.net
Carboethoxyhydrazones of 5-acetyl-2-methylfuran-3-carboxamidesSOCl₂5-(1,2,3-Thiadiazol-4-yl)-2-methylfuran-3-carboxamidesNot Specified researchgate.netpleiades.online

One-Pot Multicomponent Strategies

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules from simple, readily available starting materials in a single synthetic operation. For the synthesis of 1,2,3-thiadiazoles, several MCR strategies have been developed.

An I₂/CuCl₂-promoted one-pot, three-component strategy has been reported for the construction of 1,2,3-thiadiazoles from methyl ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate (B1210189) (KSCN). isres.org This method is notable for its use of simple and commercially available starting materials, a broad substrate scope, and excellent functional group tolerability. isres.org The use of KSCN as an odorless sulfur source is another practical advantage. isres.org To synthesize this compound via this route, 5-methyl-2-acetylfuran would serve as the ketone component.

The reaction is believed to proceed through the initial formation of a tosylhydrazone from the ketone and p-toluenesulfonyl hydrazide. The subsequent steps involve the reaction with the thiocyanate source, followed by iodine-mediated oxidative cyclization to form the 1,2,3-thiadiazole ring.

Ketone ComponentOther ReactantsCatalyst/PromoterProduct TypeReference
Aliphatic or Aromatic Methyl Ketonesp-Toluenesulfonyl hydrazide, KSCNI₂/CuCl₂4-Substituted-1,2,3-thiadiazoles isres.org

Synthetic Integration of the Furan (B31954) Moiety

The formation of the furan-thiadiazole linkage can be achieved either by coupling pre-synthesized heterocyclic rings or by modifying a precursor that already contains both moieties.

Direct Coupling Strategies for Furan-Thiadiazole Linkage

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the formation of C-C bonds between aromatic systems and are hypothetically applicable to the synthesis of this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govresearchgate.net For the target molecule, this could involve the coupling of a 4-halo-1,2,3-thiadiazole with 5-methylfuran-2-boronic acid. The efficiency of such reactions can be influenced by the choice of catalyst, ligands, base, and solvent. For example, Suzuki-Miyaura couplings of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids have been shown to proceed selectively, allowing for the synthesis of mono- or diarylated products depending on the reaction conditions. nih.govresearchgate.net

The Stille coupling utilizes an organotin compound (stannane) as the organometallic partner. organic-chemistry.orgwikipedia.org A potential route would be the reaction of a 4-halo-1,2,3-thiadiazole with a 2-stannyl-5-methylfuran derivative. Stille reactions are known for their tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The mechanism for both reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Coupling ReactionFuran Partner (Hypothetical)Thiadiazole Partner (Hypothetical)Catalyst System (Typical)Reference
Suzuki-Miyaura5-Methylfuran-2-boronic acid4-Bromo-1,2,3-thiadiazolePd(PPh₃)₄ / Base nih.govresearchgate.net
Stille2-(Tributylstannyl)-5-methylfuran4-Iodo-1,2,3-thiadiazolePd(PPh₃)₄ / LiCl organic-chemistry.orgwikipedia.org

Derivatization of Furan-Substituted Thiadiazole Precursors

Another strategy involves the synthesis of a furan-substituted thiadiazole that can be further modified. This approach is particularly useful for introducing functional groups that might not be compatible with the conditions used for the thiadiazole ring formation.

An example of this approach is the derivatization of ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate. This precursor can be synthesized via the Hurd-Mori reaction. Subsequent bromination of the methyl group on the furan ring using N-bromosuccinimide (NBS) provides a reactive handle for further transformations. This bromide can then react with various N-, S-, O-, and P-nucleophiles to introduce a wide range of substituents, demonstrating that the furylthiadiazole core remains stable during these derivatization reactions.

This method allows for the late-stage functionalization of the molecule, providing access to a library of analogues from a common intermediate.

Advanced Synthetic Techniques

Modern synthetic chemistry continues to evolve, with the development of novel techniques that offer advantages in terms of efficiency, selectivity, and environmental impact.

Photocatalytic Approaches in Thiadiazole Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling reactions to proceed under mild conditions. The synthesis of 1,2,3-thiadiazoles has been achieved using a photocatalytic approach involving the reaction of azoalkenes with potassium thiocyanate (KSCN). mdpi.com

This reaction is catalyzed by cercosporin (B1668469) in the presence of t-BuOK. The study of substrate scope revealed that electron-donating groups on the azoalkene generally lead to higher yields. However, when a heterocyclic moiety such as furan was incorporated into the substrate, it resulted in the lowest yield among the examples tested, while a pyridine-containing substrate did not yield the desired product at all. mdpi.com This suggests that while photocatalysis is a viable method for 1,2,3-thiadiazole synthesis, its application to furan-containing analogues might be limited or require significant optimization of reaction conditions. The proposed mechanism likely involves the photocatalyst absorbing visible light to reach an excited state, which then initiates a series of electron transfer and radical processes culminating in the formation of the thiadiazole ring.

Mechanistic Investigations of Cyclization Processes

The formation of the 1,2,3-thiadiazole ring, particularly through well-established methods like the Hurd-Mori reaction, involves complex cyclization processes. Mechanistic investigations, including quantum chemical analyses and the characterization of transition states, are crucial for understanding and optimizing these synthetic routes.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and reaction mechanisms of chemical transformations. In the context of 1,2,3-thiadiazole synthesis via the Hurd-Mori reaction, which typically involves the reaction of a hydrazone derivative with thionyl chloride, computational studies can map out the potential energy surface of the reaction.

The reaction is understood to proceed via an electrophilic attack of thionyl chloride on the hydrazone. Kinetic studies of the reaction with substituted acetophenone (B1666503) semicarbazones have shown that the reaction is first-order in both the semicarbazone and thionyl chloride. The rates of reaction correlate with Hammett σ+ constants, yielding a negative ρ value, which is indicative of an electrophilic mechanism where electron-donating groups on the aryl substituent of the hydrazone accelerate the reaction.

DFT calculations can provide deeper insights into this mechanism by modeling the frontier molecular orbitals (HOMO and LUMO) of the reactants. The analysis of these orbitals helps to identify the sites most susceptible to nucleophilic and electrophilic attack. For the hydrazone, the highest occupied molecular orbital (HOMO) is typically localized on the C=N-NH moiety, making it the nucleophilic partner in the initial step of the reaction. The lowest unoccupied molecular orbital (LUMO) of thionyl chloride is centered on the sulfur atom, identifying it as the electrophilic center.

The reaction pathway likely involves the initial formation of a complex between the hydrazone and thionyl chloride, followed by a series of steps including nucleophilic attack, cyclization, and elimination of byproducts to form the stable 1,2,3-thiadiazole ring. Quantum chemical calculations can model the energies of intermediates and transition states along this pathway, providing a quantitative description of the reaction profile.

Table 1: Calculated Energy Parameters for a Model Hurd-Mori Reaction

Parameter Value (kcal/mol) Description
ΔEactivation 9.46 The energy barrier for the rate-determining step, indicating a relatively facile reaction.
ΔH 8.8 The enthalpy of activation, consistent with a low activation energy.
ΔS -43.3 The entropy of activation, a large negative value suggesting a highly ordered transition state.

Note: Data is based on kinetic studies of p-methylacetophenone semicarbazone in thionyl chloride and is illustrative of the thermodynamic parameters involved in such cyclizations.

The characterization of the transition state is a key aspect of understanding the mechanism of the Hurd-Mori reaction. The experimentally determined high negative entropy of activation (ΔS‡) strongly suggests a highly ordered, cyclic transition state. researchgate.netacs.org This is consistent with a concerted or near-concerted cyclization process where several bonds are being formed and broken in a single, organized step.

Computational modeling can be used to locate and characterize the geometry of this transition state on the potential energy surface. Transition state theory posits that the rate of a reaction is dependent on the concentration of the activated complex (the transition state) and the frequency with which it decomposes to products. Current time information in Edmonton, CA. DFT calculations can determine the vibrational frequencies of the transition state structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

For the Hurd-Mori reaction, the transition state would likely involve the simultaneous or sequential formation of the S-N and S-C bonds of the thiadiazole ring. The geometry of the transition state would reveal the precise arrangement of the atoms as the cyclization occurs. The mechanism is proposed to involve an approach of the electrophile (thionyl chloride) above the plane of the hydrazone E-isomer, with complexation to the conjugated π–n electron system. researchgate.netacs.org This ordered arrangement minimizes the entropy of the system, leading to the observed negative ΔS‡.

Further computational analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can be performed starting from the optimized transition state geometry. These calculations trace the reaction path downhill on the potential energy surface to connect the transition state with the preceding intermediate (or reactants) and the subsequent product, thereby confirming that the identified transition state is indeed the one that links the species of interest in the proposed reaction mechanism.

Advanced Spectroscopic and Crystallographic Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Elucidation

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within a molecule. For thiadiazole derivatives, the chemical shifts of protons are influenced by the electronic environment created by the heterocyclic rings and any substituents.

In a study of 1,3,4-thiadiazole (B1197879) derivatives, aromatic protons were observed in the range of 7.23–8.27 ppm. Protons of a methyl group attached to the thiadiazole ring typically appear as singlets between 2.27 and 2.57 ppm. nih.gov For derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, the singlet for the NH group was found in the range of 12.10–12.87 ppm, and the singlet for the =CH group was at δ 8.06–8.63 ppm. mdpi.com The signals for other fragments of the synthesized molecules were observed at expected chemical shift values. mdpi.com

Table 1: Representative ¹H NMR Data for Thiadiazole Derivatives

Functional Group Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons 7.23 - 8.27 Multiplet
-CH₃ 2.27 - 2.57 Singlet
-NH 12.10 - 12.87 Singlet

Note: Data is based on various thiadiazole derivatives and not specifically 4-(5-Methylfur-2-yl)-1,2,3-thiadiazole.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In substituted chromones containing a thiazole (B1198619) moiety, the carbon resonances of the thiazole ring appear at specific chemical shifts. For instance, the C2, C4, and C5 carbons of a thiazole ring have been assigned to signals at δ 165.87, 130.56, and 106.90 ppm, respectively. amhsr.org

For 1,3,4-thiadiazole derivatives, the carbon atoms of the thiadiazole ring are significantly influenced by the electronegative nitrogen atoms. The C=N carbon atom adjacent to a secondary amine was observed between 163.77 and 169.01 ppm, while the other thiadiazole carbon was found in the range of 159.56–162.90 ppm. nih.gov

Table 2: Representative ¹³C NMR Data for Thiazole and Thiadiazole Derivatives

Carbon Atom Chemical Shift (δ, ppm)
Thiazole C2 165.87
Thiazole C4 130.56
Thiazole C5 106.90
Thiadiazole C=N (adjacent to NH) 163.77 - 169.01

Note: Data is based on various thiazole and thiadiazole derivatives and not specifically this compound.

Theoretical Calculation of NMR Isotropic Shifts

Theoretical calculations, particularly using Density Functional Theory (DFT), have become instrumental in predicting and confirming NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters. researchgate.net

Studies on 1,3,4-thiadiazole derivatives have shown that the GIAO/DFT approach at the B3LYP level of theory can be used to calculate ¹³C NMR chemical shifts. researchgate.net However, the accuracy of these calculations for thiadiazole compounds can be less satisfactory compared to other heterocyclic systems, which may be attributed to the presence of the sulfur atom. researchgate.net The choice of functional and basis set is crucial for obtaining accurate predictions. For instance, comparisons between different computational methods have revealed that some functionals provide better correlation with experimental data than others. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR, is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. For thiadiazole derivatives, several key vibrational modes can be identified.

In a study of 1-(5-Methyl- amhsr.orgrdd.edu.iqdergipark.org.trthiadiazol-2-yl)-pyrolidin-2-ol, the C=N stretching vibrations of the thiadiazole ring were observed at 1575 cm⁻¹ in the FTIR spectrum. mdpi.com The N-N stretching vibration was assigned to a strong band at 1084 cm⁻¹. mdpi.com The C-S stretching bands are typically found in the range of 800 ± 130 cm⁻¹. mdpi.com For other 1,3,4-thiadiazole compounds, characteristic bands for -NH stretching were observed around 3285 cm⁻¹, aromatic C-H stretching near 3056 cm⁻¹, and aliphatic C-H stretching between 2800 and 3000 cm⁻¹. nih.govmdpi.com

Table 3: Representative FTIR Data for Thiadiazole Derivatives

Vibrational Mode Wavenumber (cm⁻¹)
-NH stretching ~3285
Aromatic C-H stretching ~3056
Aliphatic C-H stretching 2800 - 3000
C=N stretching (thiadiazole) ~1575
N-N stretching (thiadiazole) ~1084

Note: Data is based on various thiadiazole derivatives and not specifically this compound.

Computational Simulation of Vibrational Frequencies

Computational methods, particularly DFT, are widely used to simulate the vibrational spectra of molecules. These simulations provide theoretical frequencies and intensities that can be compared with experimental data to aid in the assignment of vibrational modes.

For 1-(5-Methyl- amhsr.orgrdd.edu.iqdergipark.org.trthiadiazol-2-yl)-pyrolidin-2-ol, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute harmonic vibrational frequencies. mdpi.com The theoretical wavenumbers showed excellent agreement with the experimental data, allowing for a detailed interpretation of the IR and Raman spectra based on the Total Energy Distribution (TED) of the normal modes. mdpi.com Similarly, theoretical analyses of other 1,3,4-thiadiazole compounds have demonstrated a high correlation (R ≈ 0.99) between experimental and theoretical IR results. nih.gov These computational studies are invaluable for confirming the structural assignments made from experimental spectroscopy. nih.govmdpi.com

Mass Spectrometry for Structural Confirmation

Mass spectrometry serves as a fundamental tool for verifying the molecular weight and elucidating the structural integrity of this compound. High-resolution mass spectrometry (HRMS) is employed to determine the precise elemental composition, confirming the molecular formula with high accuracy. mdpi.commdpi.com

A key diagnostic feature in the mass spectrum of 1,2,3-thiadiazole (B1210528) derivatives is the characteristic fragmentation pattern involving the loss of a dinitrogen molecule (N₂). This process results in a prominent [M-N₂]⁺ ion peak, which is a strong indicator for the presence of the 1,2,3-thiadiazole ring system. researchgate.net This fragmentation is a reliable method for distinguishing between isomeric structures. researchgate.net

Table 1: Typical Mass Spectrometry Fragmentation Data for 1,2,3-Thiadiazole Ring Systems

Ion Description Significance
[M]⁺ Molecular Ion Confirms the molecular weight of the compound.

| [M-N₂]⁺ | Fragment Ion | Characteristic peak resulting from the elimination of a neutral N₂ molecule; serves as a diagnostic marker for the 1,2,3-thiadiazole moiety. researchgate.net |

This table is illustrative of fragmentation patterns typical for the 1,2,3-thiadiazole class of compounds.

Electronic Absorption Spectroscopy (UV-Vis)

Analysis of Electronic Excited States and Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is utilized to investigate the electronic transitions within the molecule. The spectrum of compounds containing conjugated systems, such as the one formed by the furan (B31954) and 1,2,3-thiadiazole rings, typically exhibits absorption bands corresponding to π→π* and n→π* transitions.

Table 2: Illustrative UV-Vis Absorption Data for a Related Thiadiazolylfuran Compound

Wavelength (λmax) Molar Absorptivity (ε) Transition Type Solvent

Data is based on a closely related structural analog as reported in the literature.

Investigation of Dual Fluorescence and Aggregation Effects in Related Systems

While specific fluorescence data for this compound is not extensively documented, studies on related 1,3,4-thiadiazole derivatives have revealed complex and interesting photophysical behaviors, including dual fluorescence. nih.govmdpi.comnih.gov This phenomenon, where a molecule emits from two different excited states, is often linked to processes such as excited-state intramolecular proton transfer (ESIPT) and molecular aggregation. nih.govnih.gov

In various 1,3,4-thiadiazole analogues, changes in the solvent environment or pH can trigger the appearance of a second, often red-shifted, emission band. mdpi.com This behavior is frequently associated with the formation of molecular aggregates, where intermolecular interactions in the excited state lead to new emission pathways. mdpi.commdpi.com The study of these effects is significant as it suggests that thiadiazole derivatives can act as sensitive molecular probes for their local environment. mdpi.com The propensity for aggregation and the resulting dual fluorescence are highly dependent on the specific substituents on the thiadiazole core. mdpi.commdpi.com

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related thiadiazole derivatives provides valuable insights into the expected molecular architecture. nih.govmdpi.com

Such studies provide unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov For instance, in the crystal structure of a related 5-arylimino-1,3,4-thiadiazole derivative, the bond lengths and angles within the thiadiazole ring have been precisely determined, confirming its heterocyclic nature. nih.gov X-ray diffraction also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. This information is crucial for understanding the solid-state properties of the material.

Table 3: Representative Crystallographic Data for a Related 1,3,4-Thiadiazole Derivative

Parameter Value Significance
Crystal System Monoclinic Describes the basic crystal lattice symmetry.
Space Group P2₁/n Defines the specific symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) Defines the size and shape of the repeating unit in the crystal.
Thiadiazole C=N Bond Length ~1.29 Å nih.gov Provides precise measurement of double bond character.

| Thiadiazole C-S Bond Length | ~1.74 - 1.76 Å nih.gov | Provides precise measurement of single bond character within the ring. |

Data presented is for a representative (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one and serves to illustrate the type of data obtained from X-ray diffraction studies. nih.gov

Computational Analysis of this compound Not Available in Current Scientific Literature

A comprehensive review of available scientific literature and chemical databases has found no specific published research detailing the computational and theoretical analysis of the chemical compound This compound .

The requested article, which was to focus on the Density Functional Theory (DFT) calculations—including geometry optimization, Frontier Molecular Orbital (FMO) analysis, HOMO-LUMO energy gaps, Molecular Electrostatic Potential (MEP) mapping, and Mulliken charge distribution—cannot be generated at this time due to the absence of specific data for this molecule.

While computational studies have been conducted on various other thiadiazole derivatives, including different isomers and compounds with alternative substituents, the findings from these studies cannot be extrapolated to accurately describe this compound. researchgate.netmdpi.com Adhering to scientific accuracy and the specific scope of the request, an article detailing the precise structural and electronic properties of this compound cannot be constructed without dedicated research and calculation.

Theoretical chemistry methods such as DFT are powerful tools for predicting molecular properties. dergipark.org.trdergipark.org.tr These analyses require sophisticated software and computational resources to solve quantum mechanical equations, yielding valuable insights into a molecule's stability, reactivity, and electronic characteristics. niscpr.res.inuniversci.com However, such analyses must be performed and published for a specific compound before the data can be reported and discussed.

Currently, the scientific community has not published a computational investigation of this compound that would provide the necessary data points to fulfill the requested article structure.

Computational Chemistry and Theoretical Analysis of the Chemical Compound

Density Functional Theory (DFT) Calculations

Electronic Structure Properties

Dipole Moment Calculations

No published studies containing theoretical calculations or experimental values for the dipole moment of 4-(5-Methylfur-2-yl)-1,2,3-thiadiazole could be located. This information is typically determined through quantum chemical calculations, such as Density Functional Theory (DFT), which would provide insight into the molecule's polarity and charge distribution.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are fundamental in computational chemistry for predicting the reactivity and stability of a molecule. These parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). However, no specific computational studies on this compound were found that reported these descriptors.

Ionization Potential and Electron Affinity

There is no available data from computational studies detailing the ionization potential (I) and electron affinity (A) of this compound. These values, often calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) respectively, are crucial for understanding the molecule's ability to donate or accept electrons.

Chemical Hardness and Chemical Softness

No research was found that reported the chemical hardness (η) or chemical softness (S) for this compound. These global reactivity descriptors, which indicate the molecule's resistance to change in its electron distribution, have not been computationally determined for this compound in the available literature.

Fukui Functions for Nucleophilic and Electrophilic Regions

Information regarding the calculation of Fukui functions to identify the most probable sites for nucleophilic and electrophilic attack on the this compound molecule is not available in the current body of scientific literature. This local reactivity descriptor analysis is critical for understanding the regioselectivity of its potential reactions.

Molecular Docking Simulations for Interaction Prediction

No molecular docking studies involving this compound have been published. Such simulations are used to predict the binding orientation and affinity of a molecule to a specific biological target, thereby suggesting its potential pharmacological activity. The absence of these studies means there is currently no computationally predicted information on its interactions with proteins or other biological macromolecules.

Based on the conducted research, there is no specific scientific literature available detailing the computational chemistry and theoretical analysis of the compound "this compound" that aligns with the requested article structure. Searches for computational methodologies, prediction of binding modes, intermolecular interactions, conformational analysis, and potential energy surface exploration for this exact molecule did not yield relevant results.

The available literature focuses on different isomers, such as 1,3,4-thiadiazole (B1197879) derivatives, or related but structurally distinct furan-thiadiazole compounds. While general computational methods are widely applied to various thiadiazole derivatives for purposes like drug design and material science, specific data for this compound is not present in the accessible resources.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the specified chemical compound.

Reactivity and Transformation Pathways of 4 5 Methylfur 2 Yl 1,2,3 Thiadiazole

Ring-Opening Reactions and Mechanistic Interpretations

The 1,2,3-thiadiazole (B1210528) ring system is susceptible to cleavage under nucleophilic conditions, particularly in the presence of a strong base. nih.gove-bookshelf.demdpi.com This reactivity is a hallmark of the 1,2,3-thiadiazole core and has been observed in related furyl-substituted analogues.

A key study by Petrov et al. on a structurally similar compound, methyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate, demonstrated a definitive ring-opening reaction. researchgate.net When this compound was treated with the nucleophile morpholine (B109124) in the presence of potassium hydroxide, the thiadiazole ring was cleaved with the liberation of nitrogen gas. researchgate.net The reaction resulted in the formation of [5-(methoxycarbonyl)fur-2-yl]acetic acid morpholide. researchgate.net

The proposed mechanism for such base-catalyzed ring-opening reactions involves an initial nucleophilic attack on the thiadiazole ring. The attack can occur at either the C5 carbon or the sulfur atom. This initial step leads to the formation of an unstable intermediate which subsequently undergoes ring fission, breaking the N-N and C-S bonds. The process culminates in the irreversible extrusion of a stable dinitrogen molecule (N₂), which is a strong thermodynamic driving force for the reaction.

ReactantReagentsProductKey Outcome
Methyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoateMorpholine, Potassium Hydroxide (KOH)[5-(Methoxycarbonyl)fur-2-yl]acetic acid morpholideCleavage of thiadiazole ring with N₂ liberation. researchgate.net

Intramolecular Rearrangements of the 1,2,3-Thiadiazole Ring

While the parent 4-(5-Methylfur-2-yl)-1,2,3-thiadiazole does not readily undergo intramolecular rearrangements, its derivatives can participate in characteristic rearrangement reactions of the 1,2,3-thiadiazole ring system, such as the Dimroth and Cornforth-type rearrangements. e-bookshelf.de These transformations typically require specific functional groups to be present on the thiadiazole ring.

The Dimroth rearrangement is a well-known isomerization of N-heterocycles. In the context of 1,2,3-azoles, it involves the switching of an endocyclic and an exocyclic nitrogen atom through a ring-opening and ring-closure sequence. wikipedia.orgnih.gov For this to occur in the 1,2,3-thiadiazole series, a derivative such as a 5-amino-substituted analogue would be required. The reaction is often catalyzed by acid or base and proceeds via an open-chain diazo intermediate. wikipedia.orgnih.gov

The Cornforth-type rearrangement is another potential pathway for suitably substituted 1,2,3-thiadiazoles. For instance, 5-amino-1,2,3-thiadiazole-4-carboximidamides have been shown to rearrange into 1,2,3-triazole derivatives. nih.gov This reaction also proceeds through the formation of a diazo intermediate and can be catalyzed by acids. nih.gov Additionally, thermal rearrangements of 4-iminomethyl-1,2,3-thiadiazoles to form 1,2,3-triazole-4-thiocarbaldehydes have been reported, demonstrating another rearrangement pathway dependent on the C4-substituent. rsc.org

Rearrangement TypeRequired Substituent (Example)IntermediateProduct Type
Dimroth Rearrangement5-Amino groupOpen-chain diazo compoundIsomeric triazole/thiadiazole e-bookshelf.denih.gov
Cornforth-type Rearrangement4-Carboximidamide groupDiazo compound1,2,3-Triazole derivative nih.gov
Thermal Rearrangement4-Iminomethyl groupNot specified1,2,3-Triazole-4-thiocarbaldehyde rsc.org

Electrophilic Substitution Patterns on Both Heterocyclic Rings

The reactivity of this compound towards electrophiles is highly dependent on which ring is being considered. The thiadiazole and furan (B31954) rings exhibit opposite behavior in electrophilic aromatic substitution (EAS) reactions.

1,2,3-Thiadiazole Ring: The 1,2,3-thiadiazole ring is an electron-deficient aromatic system. The high electronegativity of the two nitrogen atoms withdraws electron density from the ring's carbon atoms. nih.govnih.gov Consequently, the thiadiazole ring is deactivated and generally considered inert to electrophilic aromatic substitution reactions. nih.govmdpi.com Any electrophilic attack, such as protonation or alkylation, is predicted to occur at one of the electron-rich ring nitrogen atoms rather than at a carbon atom. e-bookshelf.de

Furan Ring: In contrast, the furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, being significantly more reactive than benzene. pearson.commatanginicollege.ac.in Substitution on the unsubstituted furan ring occurs preferentially at the α-positions (C2 and C5). numberanalytics.comyoutube.com In this compound, these positions are already occupied. The directing influence of the existing substituents must therefore be considered:

The methyl group at C5 is an activating, ortho-para directing group.

The 1,2,3-thiadiazol-4-yl group at C2 is expected to be a deactivating, electron-withdrawing group due to the electronegative nitrogen atoms.

Based on these effects, electrophilic attack is predicted to occur at the C4 position of the furan ring. This position is ortho to the activating methyl group and meta to the deactivating thiadiazole group, making it the most electronically favored site for substitution.

Nucleophilic Substitution Reactions and Their Regioselectivity

Direct nucleophilic aromatic substitution on the unsubstituted rings of this compound is not a viable reaction pathway, as neither ring possesses a suitable leaving group. However, the introduction of a halogen atom onto the thiadiazole ring dramatically alters its reactivity.

The electron-deficient nature of the thiadiazole ring makes its carbon atoms susceptible to nucleophilic attack. nih.govnih.gov If a halogen, such as chlorine or bromine, were introduced at the C5 position of the thiadiazole ring, it would serve as an excellent leaving group. Halogenated thiadiazoles are known to be important intermediates where the halogen is readily displaced by a variety of nucleophiles. nih.gov

Therefore, a derivative like 5-chloro-4-(5-methylfur-2-yl)-1,2,3-thiadiazole would be expected to react readily with nucleophiles (e.g., amines, alkoxides, thiolates). The reaction would be highly regioselective, with the nucleophile displacing the chloride ion at the C5 position to yield the corresponding 5-substituted product. Nucleophilic attack on the furan ring is not expected under these conditions.

Functional Group Interconversions on the Furan and Thiadiazole Moieties

Functional group interconversions (FGI) are crucial for the synthesis of analogues of this compound. Such transformations can be performed on functional groups attached to either the furan or the thiadiazole ring.

The synthesis of furyl-1,2,3-thiadiazoles often involves the Hurd-Mori reaction, where a hydrazone precursor is cyclized with thionyl chloride. researchgate.net This synthetic step is itself a prime example of FGI, converting a ketone (e.g., an acetyl group on the furan ring) into the thiadiazole heterocycle.

Further transformations can be carried out on derivatives. For example, a carboxylic acid group attached to the thiadiazole ring can be readily converted into other functionalities. Studies have shown the successful conversion of such acids into the corresponding acid chlorides, amides, hydrazides, and azides, providing access to a wide range of new compounds. researchgate.net On the furan ring, the methyl group at C5 represents a handle for further modification. Analogous to other activated methyl groups on aromatic rings, it could potentially undergo radical halogenation or oxidation to an aldehyde or carboxylic acid under specific conditions, allowing for further elaboration.

MoietyPrecursor Functional GroupReagentsResulting Functional Group
ThiadiazoleAcetyl (on furan)1. Hydrazine derivative2. Thionyl Chloride (SOCl₂)1,2,3-Thiadiazole ring researchgate.net
ThiadiazoleCarboxylic AcidThionyl Chloride (SOCl₂)Acid Chloride researchgate.net
ThiadiazoleCarboxylic AcidAmmonia (NH₃) / AmineAmide researchgate.net
ThiadiazoleCarboxylic AcidHydrazine (N₂H₄)Hydrazide researchgate.net
FuranMethylOxidizing Agent (e.g., KMnO₄)Carboxylic Acid (potential)

General Stability and Reactivity Under Diverse Chemical Conditions

The molecule's stability is highly dependent on pH.

Acidic Conditions: The compound is relatively stable in mild acidic conditions. However, the furan ring is known to be sensitive to strong acids, which can catalyze polymerization or ring-opening reactions. matanginicollege.ac.in Therefore, harsh acidic conditions are generally avoided.

Basic Conditions: The thiadiazole ring is sensitive to strong bases, which can induce nucleophilic attack and subsequent ring cleavage, as detailed in Section 5.1. nih.govresearchgate.net This reactivity makes the molecule unstable in strongly alkaline environments.

Derivatization and Analog Synthesis of 4 5 Methylfur 2 Yl 1,2,3 Thiadiazole

Introduction of Various Substituents on the Thiadiazole Ring

The introduction of substituents onto the 1,2,3-thiadiazole (B1210528) ring of furan-containing analogs is most commonly achieved during the synthesis of the heterocyclic system itself, rather than by substitution on a pre-formed ring. The Hurd-Mori reaction is a conventional and versatile method for synthesizing 1,2,3-thiadiazoles. isres.orgmdpi.com This reaction involves the cyclization of hydrazones derived from ketones using thionyl chloride. wikipedia.org

For instance, the synthesis of 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamides is achieved by treating carboethoxyhydrazones of the corresponding 5-acetyl-2-methylfuran-carboxamides with thionyl chloride. researchgate.net This process results in the formation of the 1,2,3-thiadiazole ring connected at the C4 position to the furan (B31954) ring. researchgate.net Similarly, stable 4-(5-nitrophenylfur-2-yl)-1,2,3-thiadiazoles have been successfully synthesized through the Hurd-Mori reaction, starting from the carboethoxyhydrazones of 5-(nitrophenyl)-2-acetylfurans. researchgate.net

While the Hurd-Mori synthesis typically yields 1,2,3-thiadiazoles unsubstituted at the 5-position, modifications to the starting materials can lead to substituted analogs. For example, adjusting reaction conditions and using different sulfur sources with tosylhydrazones can yield 4-aryl-5-tosyl-1,2,3-thiadiazoles. isres.org Another approach involves the cyclization of an isothiocyanic ester in alkaline conditions to form a 1,2,4-triazole ring attached to a 1,2,3-thiadiazole substituent. mdpi.com These synthetic strategies highlight that the derivatization of the thiadiazole ring is intrinsically linked to the method of its formation.

Chemical Modifications of the Furan Moiety

Chemical modifications of the furan moiety are typically performed on a precursor molecule prior to the formation of the thiadiazole ring. This strategy allows for the synthesis of a wide array of analogs with diverse functionalities on the furan portion of the target compound.

A common modification is acylation. The acetylation of 2-methylfuran-3-carboxamides using acetic anhydride in the presence of magnesium perchlorate yields the corresponding 5-acetyl derivatives. researchgate.net These acetylated furans serve as key intermediates that, after conversion to their carboethoxyhydrazones, undergo cyclization to form the final 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamides. researchgate.net

Another significant modification is arylation. The Gomberg-Bachmann reaction has been employed for the arylation of 2-acetylfuran with various nitrophenyldiazonium salts. researchgate.net This reaction produces 5-(nitrophenyl)-2-acetylfurans, which are then used as precursors for the synthesis of 4-(5-nitrophenylfur-2-yl)-1,2,3-thiadiazoles. researchgate.net The position of the nitro group on the phenyl ring (ortho, meta, or para) can be varied, allowing for a systematic study of its electronic and steric effects on the final molecule. researchgate.net

These examples demonstrate that derivatization of the furan ring is a crucial step in building the molecular complexity of the final furan-thiadiazole compound.

Furan Precursor Reaction Reagents Modified Intermediate Resulting Thiadiazole Analog Reference
2-Methylfuran-3-carboxamidesAcetylationAcetic anhydride, Magnesium perchlorate5-Acetyl-2-methylfuran-3-carboxamides5-(1,2,3-Thiadiazol-4-yl)-2-methylfuran-carboxamides researchgate.net
2-AcetylfuranArylation (Gomberg-Bachmann)o-, m-, or p-Nitrophenyldiazonium salts5-(Nitrophenyl)-2-acetylfurans4-(5-Nitrophenylfur-2-yl)-1,2,3-thiadiazoles researchgate.net

Conjugation with Other Heterocyclic Systems

The 4-(5-methylfur-2-yl)-1,2,3-thiadiazole scaffold can be conjugated with other heterocyclic systems to create hybrid molecules with potentially novel properties. This can be accomplished by building a new ring system onto the existing scaffold or by linking two distinct heterocyclic units together.

One synthetic approach involves constructing a new heterocyclic ring from a functional group on the core molecule. For example, a 1,2,3-thiadiazole-5-carboxylate can be converted into a 1,2,3-thiadiazole acetanilide derivative. mdpi.com This intermediate can then be reacted with a substituted isothiocyanate and subsequently cyclized under alkaline conditions to afford a new 1,2,4-triazole ring fused with the thiadiazole, forming a researchgate.netjocpr.comnih.govtriazolo[3,4-b] researchgate.netjocpr.comnih.govthiadiazole system. mdpi.comresearchgate.net

Another strategy is the direct linkage of two heterocyclic moieties. Research has shown the synthesis of hybrid molecules where a 1,3,4-thiadiazole (B1197879) is connected to a thiazolidinone ring. nih.gov In a different example, a 7-mercapto-4-methylcoumarin was alkylated using a reagent derived from 2-mercapto-5-methyl-1,3,4-thiadiazole, resulting in a molecule where coumarin and thiadiazole units are joined by a flexible thioether bridge. mdpi.com These methods of molecular hybridization expand the chemical space and allow for the combination of structural features from different classes of heterocyclic compounds. nih.gov

Structure-Reactivity Relationship Studies in Derivatized Analogues (Theoretical and Mechanistic Focus)

Structure-reactivity relationship studies are essential for understanding how chemical modifications influence the properties and behavior of this compound analogs. These studies often focus on the interplay of steric and electronic effects.

A clear example is seen in the analysis of electronic absorption spectra of 4-(5-nitrophenylfur-2-yl)-1,2,3-thiadiazoles. researchgate.net The position of the nitro group on the phenyl ring significantly impacts the electronic structure. For ortho-nitro derivatives, steric hindrance distorts the conjugation between the phenyl and furan rings. researchgate.net In contrast, para-nitro derivatives exhibit a strong bathochromic (red) shift in their absorption bands, which is attributed to direct polar conjugation through the furan and thiadiazole system. researchgate.net This demonstrates how substituent placement can control the electronic properties of the molecule.

The reactivity of the 1,2,3-thiadiazole ring itself is a key mechanistic feature. Under the action of bases, derivatives of 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid undergo ring opening of the thiadiazole. researchgate.net This reaction proceeds through the formation of acetylene thiolates, which are reactive intermediates. researchgate.net This inherent reactivity is a critical consideration in the design and handling of these compounds.

Molecular modeling and docking studies are also used to investigate structure-activity relationships, particularly for biological applications. For other thiadiazole analogs, these studies have revealed how different substituents influence binding to biological targets like adenosine receptors. nih.gov The orientation of substituents, along with hydrophobic and hydrogen-bonding interactions, can dramatically affect binding affinity. nih.gov Similar theoretical approaches can be applied to understand the interactions of derivatized this compound analogs.

Structural Modification Observation/Technique Finding Reference
Positional Isomerism of nitro group on phenyl-furan-thiadiazoleElectronic Absorption Spectraortho-isomer shows distorted conjugation; para-isomer shows strong bathochromic shift due to direct polar conjugation. researchgate.net
Base treatment of 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid derivativesChemical ReactionThe 1,2,3-thiadiazole ring opens to form reactive acetylene thiolate intermediates. researchgate.net
Substitution on thiadiazole and phenyl ringsMolecular Modeling and DockingHydrophobic interactions and hydrogen bonding patterns determine binding affinity to biological receptors. nih.gov

Future Directions and Advanced Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Furan-Thiadiazole Systems

The future synthesis of 4-(5-Methylfur-2-yl)-1,2,3-thiadiazole and related compounds will increasingly prioritize green and sustainable chemistry principles. Traditional synthetic routes often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents. Modern approaches aim to mitigate these issues by developing more efficient and environmentally benign protocols.

Key advancements are being explored in the following areas:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while improving product yields. benthamdirect.comingentaconnect.com For furan-thiadiazole systems, MAOS can accelerate the key cyclization steps, minimizing energy consumption and the formation of unwanted side products. benthamdirect.com

Ultrasonication: The use of ultrasound as an energy source can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nanobioletters.com This method offers an energy-efficient alternative to conventional heating.

Catalytic Innovations: Research is focused on replacing stoichiometric reagents with catalytic systems. For the synthesis of 1,2,3-thiadiazoles, metal-free approaches, such as the use of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst in reactions between N-tosylhydrazones and sulfur, represent a significant improvement over classic methods like the Hurd-Mori reaction. mdpi.comorganic-chemistry.org Furthermore, visible-light photocatalysis offers a mild and sustainable method for constructing the 1,2,3-thiadiazole (B1210528) ring. organic-chemistry.org

Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like ethanol, water, or ionic liquids is a central theme in sustainable synthesis. organic-chemistry.orgmdpi.com The development of synthetic pathways for furan-thiadiazoles in these solvents is a critical area of future research.

Table 1: Comparison of Conventional vs. Green Synthetic Methodologies for Thiadiazole Synthesis
ParameterConventional MethodsGreen/Sustainable Methods
Energy SourceConventional heating (oil baths, heating mantles)Microwave irradiation, ultrasonication, visible light
Reaction TimeOften several hours to daysMinutes to a few hours nanobioletters.com
SolventsOften chlorinated or volatile organic compounds (VOCs)Ethanol, water, ionic liquids, or solvent-free conditions mdpi.com
CatalysisOften requires stoichiometric or hazardous reagentsMetal-free catalysts (e.g., TBAI), photocatalysts organic-chemistry.org
Yield & SelectivityVariable, often with side product formationGenerally higher yields and improved selectivity benthamdirect.com

Integration of Machine Learning in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel furan-thiadiazole derivatives. biopharmatrend.com These computational tools can analyze vast datasets to identify complex structure-property relationships, accelerating the design-make-test-analyze cycle and reducing the reliance on costly and time-consuming experimental screening. biopharmatrend.comjocpr.com

Future applications in this area include:

Predictive Modeling: ML algorithms, such as Random Forest and XGBoost, can be trained on existing chemical libraries to predict the biological activities, and physicochemical properties of new, untested furan-thiadiazole analogs. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. crimsonpublishers.com By defining specific target criteria (e.g., high affinity for a particular enzyme, optimal lipophilicity), these models can propose novel furan-thiadiazole structures that may not be conceived through traditional medicinal chemistry approaches.

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models built with ML can provide deep insights into how specific structural modifications influence a compound's activity. nih.gov For instance, SHapley Additive exPlanations (SHAP) analysis can be used to determine which molecular fragments are most critical for a desired photophysical or biological effect, guiding more intelligent molecular design. nih.gov

Exploration of Unique Reactivity Profiles and Novel Transformation Pathways

A deeper understanding of the intrinsic reactivity of the this compound scaffold can unlock novel synthetic transformations and applications. The 1,2,3-thiadiazole ring, in particular, is not merely a stable aromatic system but can participate in unique chemical reactions.

Promising research directions include:

Ring-Opening Reactions: Certain 1,2,3-thiadiazoles can undergo base- or light-induced ring-opening to form highly reactive thioketene (B13734457) intermediates. nih.gov This transformation offers a powerful pathway for synthesizing entirely new classes of compounds. For example, a substituted 1,2,3-thiadiazole can be converted in a one-pot reaction into N-substituted indole-2-thiols or 2-alkoxy-substituted benzo[b]thiophenes. nih.gov Exploring this reactivity with the furan-substituted scaffold could yield novel fused heterocyclic systems.

Ring Cleavage: Studies have shown that under specific basic conditions, the thiadiazole ring in a furan-thiadiazole system can be cleaved, liberating nitrogen gas. researchgate.net This selective degradation pathway could be harnessed for controlled molecular release applications or as a step in complex multi-step syntheses.

Furan (B31954) Ring Transformations: The furan moiety itself is susceptible to various transformations, such as oxidative dearomatization. nih.gov Investigating how the presence of the thiadiazole ring influences the reactivity of the furan ring (and vice versa) could lead to the discovery of novel chemical pathways and the synthesis of complex polycyclic molecules.

Rational Design Principles for Tailored Molecular Architectures

Future research will increasingly rely on rational design principles to create furan-thiadiazole derivatives with precisely tailored functions. This approach moves beyond random screening towards the deliberate construction of molecules designed to interact with specific biological targets or exhibit desired material properties.

Key elements of this strategy involve:

Structure-Based Design: Using high-resolution structural data of target proteins (e.g., enzymes, receptors), computational tools like molecular docking can predict the binding orientation and affinity of potential furan-thiadiazole inhibitors. rsc.orgnih.gov This allows for the design of molecules with optimized interactions, such as hydrogen bonding and hydrophobic contacts, to maximize potency and selectivity. nih.gov

Pharmacophore Mimicry: The furan-thiadiazole scaffold can be decorated with specific functional groups to mimic the essential pharmacophoric features of known active compounds. rsc.org This strategy has been successfully used to design thiadiazole derivatives as potent inhibitors of targets like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and analysis of the resulting changes in activity will continue to be crucial. nih.gov SAR studies reveal which substituents and positions on the furan and thiadiazole rings are critical for activity, providing a roadmap for optimizing lead compounds. nih.govmdpi.com For example, SAR studies on other heterocyclic systems have shown that the introduction of specific groups, like halogens or methoxy (B1213986) groups, can significantly enhance biological efficacy. nih.gov

Table 2: Key Design Strategies for Tailoring Furan-Thiadiazole Architectures
Design PrincipleMethodologyObjectiveExample Target Areas
Structure-Based DesignMolecular Docking, Molecular Dynamics (MD) Simulations researchgate.netOptimize binding affinity and selectivity to a specific protein active site.Enzyme Inhibition (e.g., Kinases, Proteases) nih.gov
Pharmacophore MimicryIdentifying and incorporating key functional groups from known ligands. rsc.orgReplicate the binding interactions of a known active compound.Receptor Agonists/Antagonists (e.g., EGFR, VEGFR-2) researchgate.net
Fragment-Based DesignLinking or growing small molecular fragments that bind to the target.Build a potent molecule from smaller, high-affinity pieces.Novel Inhibitor Discovery
SAR-Guided OptimizationSystematic chemical modification and biological testing. nih.govIdentify key structural motifs and optimize potency and drug-like properties.Lead Optimization in Drug Discovery

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-(5-Methylfur-2-yl)-1,2,3-thiadiazole and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, thiazole rings can be formed using thiourea and α-haloketones under acidic conditions (e.g., HCl or H2SO4). Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) is also employed to introduce triazole or thiadiazole moieties. Key steps include optimizing solvent systems (e.g., DMF or ethanol) and catalysts (e.g., CuI) to improve yield and purity . Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography is critical .

Q. How are structural and purity characteristics of this compound validated experimentally?

  • Methodological Answer : Comprehensive characterization combines:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromaticity .
  • Elemental Analysis : Comparing calculated vs. experimental C, H, N, S content to verify purity (e.g., ±0.3% tolerance) .
  • Chromatography : HPLC or TLC to assess homogeneity, with Rf values matched to standards .

Q. What biological activities are associated with this compound, and how are they assessed?

  • Methodological Answer : Thiadiazoles are evaluated for:

  • Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
  • Necroptosis Inhibition : Cell viability assays (e.g., HT-29 cells) using TNF-α/CHX/z-VAD-fmk induction, comparing IC50 values to reference inhibitors like (±)-1 .
  • Enzyme Binding : Fluorescence quenching or SPR to quantify interactions with targets (e.g., α-glucosidase) .

Advanced Research Questions

Q. How do substituent modifications impact the structure-activity relationship (SAR) of 1,2,3-thiadiazole derivatives?

  • Methodological Answer : Systematic SAR studies involve:

  • Electron-Withdrawing Groups (EWGs) : Introducing halogens (e.g., 4-Br in 9c) enhances antimicrobial activity by increasing lipophilicity .
  • Bioisosteric Replacement : Replacing 4-cyclopropyl-thiadiazole with 5-cyano-1-methylpyrrole maintains necroptosis inhibition but alters metabolic stability .
  • Steric Effects : Bulky aryl groups (e.g., 4-methylphenyl) reduce enzymatic degradation in liver microsomes .

Q. What experimental strategies address stability challenges during photolysis or thermal degradation?

  • Methodological Answer :

  • Photolysis Studies : Gas-phase UV irradiation (254 nm) identifies degradation products (e.g., thioketenes) via GC-MS. Radical scavengers (e.g., NO) suppress side reactions .
  • Thermal Stability : TGA/DSC analysis under nitrogen reveals decomposition thresholds (e.g., >135°C). Co-solvents (e.g., PEG-400) improve thermal resilience .

Q. How can computational methods predict binding modes and optimize molecular design?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., α-glucosidase active site). Pose validation uses RMSD (<2.0 Å) against crystallographic data .
  • DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC50 in necroptosis assays) are addressed by:

  • Standardized Protocols : Uniform cell lines (e.g., HT-29 vs. Jurkat) and stimulus conditions (e.g., TNF-α concentration) .
  • Metabolic Stability Testing : Liver microsome assays (human vs. rodent) identify species-specific degradation pathways .

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